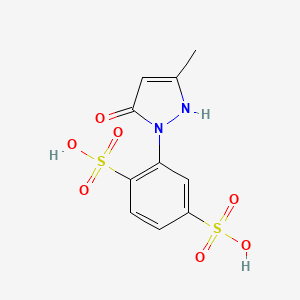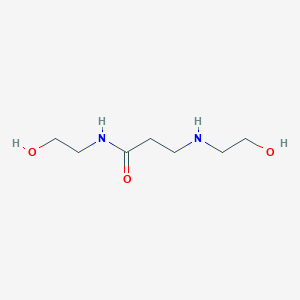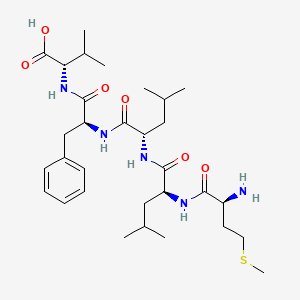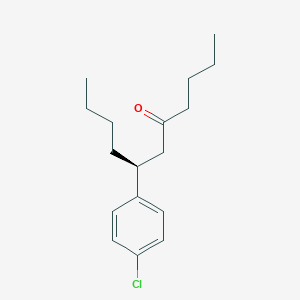
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene is a highly nitrated aromatic compound known for its energetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene typically involves the nitration of naphthalene derivatives. The process generally includes multiple steps of nitration using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require careful control of temperature and concentration to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of nitration reactions. Safety measures are crucial due to the highly energetic nature of the compound and the potential for explosive decomposition .
Chemical Reactions Analysis
Types of Reactions
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidative conditions, leading to the formation of more highly oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of less nitrated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nitro groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield partially nitrated naphthalene derivatives, while substitution reactions can introduce various functional groups in place of nitro groups .
Scientific Research Applications
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a model compound for studying nitration reactions.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use in biological research.
Medicine: Limited applications due to its toxicity, but studied for its potential use in targeted drug delivery systems where controlled release of energy is required.
Industry: Utilized in the production of explosives, propellants, and other high-energy materials.
Mechanism of Action
The mechanism by which 2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene exerts its effects is primarily through the release of energy upon decomposition. The multiple nitro groups in the compound undergo rapid exothermic decomposition, releasing a significant amount of energy. This process involves the breaking of nitrogen-oxygen bonds and the formation of stable nitrogen gas and other byproducts .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another highly nitrated aromatic compound with similar energetic properties.
Hexanitrohexaazaisowurtzitane (CL-20): A high-energy compound with a different structural framework but similar applications in explosives and propellants.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): A cyclic nitramine with high energy density and stability.
Uniqueness
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene is unique due to its specific arrangement of nitro groups on the naphthalene ring, which contributes to its high energy density and specific reactivity. Its structure allows for a balance between stability and energetic performance, making it suitable for various high-energy applications .
Properties
CAS No. |
185119-42-0 |
|---|---|
Molecular Formula |
C16H5N7O14 |
Molecular Weight |
519.25 g/mol |
IUPAC Name |
2,4,5,7-tetranitro-1-(2,4,6-trinitrophenyl)naphthalene |
InChI |
InChI=1S/C16H5N7O14/c24-17(25)6-1-8-14(9(2-6)19(28)29)12(22(34)35)5-13(23(36)37)15(8)16-10(20(30)31)3-7(18(26)27)4-11(16)21(32)33/h1-5H |
InChI Key |
SVSICTXOISDBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)

![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)

![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)
![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)

![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)




